molecular formula C18H30Ir2O2 B1143607 Bis(1,5-cyclooctadiene)dimethoxydiiridium CAS No. 12148-71-9

Bis(1,5-cyclooctadiene)dimethoxydiiridium

Cat. No. B1143607
CAS RN: 12148-71-9
M. Wt: 662.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium involves reacting iridium chloride with 1,5-cyclooctadiene in the presence of methanol under an inert atmosphere.


Molecular Structure Analysis

The molecular structure is characterized by the presence of two cyclooctadiene rings coordinated to a central iridium atom, along with methoxy groups. X-ray crystallography reveals the detailed geometry of the molecule, including bond lengths and angles critical for understanding its reactivity.


Chemical Reactions Analysis

This compound is involved in various chemical reactions, primarily as a catalyst in hydrogenation and hydroformylation reactions . Its reactivity is influenced by the electronic and steric properties of the cyclooctadiene and methoxy ligands.


Physical And Chemical Properties Analysis

Physical properties, including melting point, boiling point, and solubility, are determined by the molecular structure. The compound is generally stable under standard conditions but requires careful handling due to its sensitivity to air and moisture.

Scientific Research Applications

  • Shirakawa et al. (2001) demonstrated the effectiveness of Bis(1,5-cyclooctadiene)nickel as a catalyst in the hydroarylation of alkynes using arylboron compounds for synthesizing multisubstituted alkenylarenes or dienylarenes (Shirakawa, Takahashi, Tsuchimoto, & Kawakami, 2001).

  • Barnett (1970) studied the reaction of Bis(1,5-cyclooctadiene)nickel with cyclopentadiene and methylcyclopentadiene, leading to the formation of novel σ,π-cyclooctenyl complexes. This research contributes to understanding metal-assisted hydride shift mechanisms (Barnett, 1970).

  • Åkermark et al. (1998) investigated the reaction of Bis(1,5-cyclooctadiene)nickel with 1,1,1,5,5,5-hexafluoroacetylacetone, which led to insights into the formation of a Keim type ethylene oligomerization catalyst (Åkermark, Martin, Nyström, Strömberg, Svensson, Zetterberg, & Zuber, 1998).

  • Murakami and Nishida (1979) found that Bis(1,5-cyclooctadiene)nickel-tributylphosphine can catalyze the vinylcyclopropane-cyclopentene rearrangement, highlighting its potential in organic synthesis (Murakami & Nishida, 1979).

  • Abla and Yamamoto (1999) conducted a kinetic study on ligand exchange reactions involving Bis(1,5-cyclooctadiene)nickel(0), contributing to the understanding of complexation kinetics in organometallic chemistry (Abla & Yamamoto, 1999).

  • Eisch, Hallenbeck, and Lucarelli (1985) explored the desulphurization and denitrogenation of SRC liquids using low-valent transition metal complexes like Bis(1,5-cyclooctadiene)nickel, contributing to the field of environmental chemistry (Eisch, Hallenbeck, & Lucarelli, 1985).

Safety And Hazards

The compound is sensitive to light, air, and moisture . It is recommended to store it in a dark place, under an inert atmosphere, and at a temperature below -20°C . It is also advised to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;methyloxidanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKCGUKVRJZKEQ-MIXQCLKLSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[OH2+].C[OH2+].C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Ir2O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer

CAS RN

12148-71-9
Record name (Cycloocta-1,5-diene)(methoxy)iridium(I) dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
K Bauer, G Haller, K Bauer, G Haller - Compounds of Transition Metals, 1975 - Springer
Complexes of the RIr (MRs') sX2, type, where R is a methyl-or a-allyl group, M is P or As, R'alkyl or aryl and X Cl or I, were prepared from the corresponding Ir (MRs') sXs compounds by …
Number of citations: 0 link.springer.com
P Stehrer - 2022 - epub.jku.at
In literature some catalytic positionally selective C (sp2)-H borylations of various (hetero) arenes are already known and provided an incentive to further investigate its ortho-selectivity …
Number of citations: 2 epub.jku.at
W Ma, C Zhang, X Gao, C Shu, C Yan, F Wang… - Journal of Power …, 2020 - Elsevier
Redox polymers as electrodes for rechargeable batteries have gained much attention because of their tunable chemical structures and designable electrochemical performance. Herein…
Number of citations: 27 www.sciencedirect.com

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